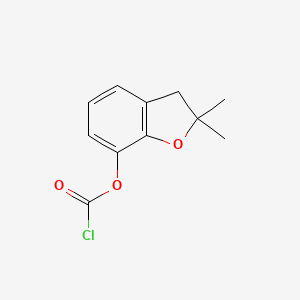
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, which is a heterocyclic compound containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate typically involves the esterification of carbonochloridic acid with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
科学的研究の応用
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, releasing the active benzofuran moiety, which can then interact with various biological targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
Carbosulfan: A related compound with similar structural features but different functional groups.
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core and exhibit diverse biological activities.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is unique due to its specific ester functional group and the presence of the 2,3-dihydro-2,2-dimethyl-7-benzofuran moiety
特性
CAS番号 |
4790-86-7 |
|---|---|
分子式 |
C11H11ClO3 |
分子量 |
226.65 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) carbonochloridate |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3 |
InChIキー |
LFIQOFYSVSBJNH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
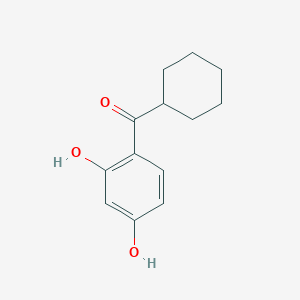
![N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B8757123.png)
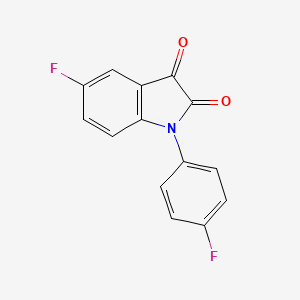
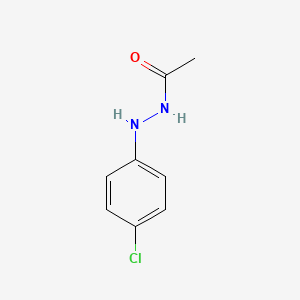
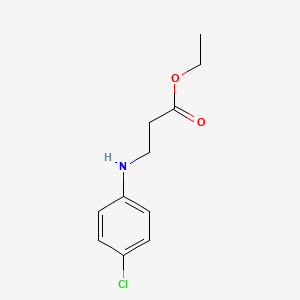
![2,7-Dimethylthieno[2,3-c]pyridine](/img/structure/B8757145.png)
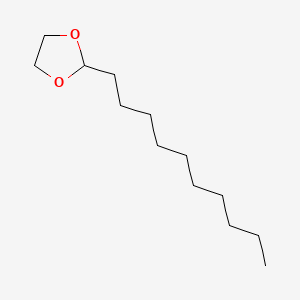
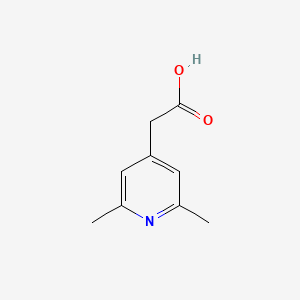
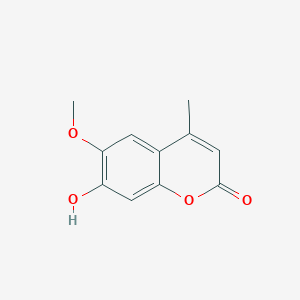
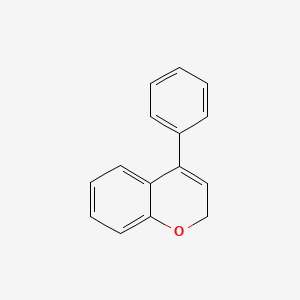
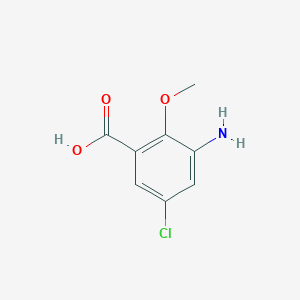
![(4'-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B8757193.png)
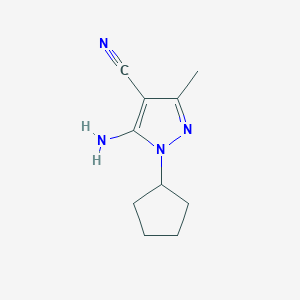
![METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE](/img/structure/B8757207.png)
